4-(2,3-Difluorophenyl)cyclohexanone
Description
4-(2,3-Difluorophenyl)cyclohexanone is a fluorinated cyclohexanone derivative characterized by a cyclohexanone ring substituted at the 4-position with a 2,3-difluorophenyl group. This compound is of significant interest in pharmaceutical and materials chemistry due to the electronic and steric effects imparted by the fluorine atoms. The fluorine substituents enhance metabolic stability, influence lipophilicity, and modulate intermolecular interactions, making it a versatile intermediate in drug synthesis and liquid crystal production .
Properties
Molecular Formula |
C12H12F2O |
|---|---|
Molecular Weight |
210.22 g/mol |
IUPAC Name |
4-(2,3-difluorophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H12F2O/c13-11-3-1-2-10(12(11)14)8-4-6-9(15)7-5-8/h1-3,8H,4-7H2 |
InChI Key |
PXVXMABOXMTDRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-(2,3-difluorophenyl)cyclohexanone, highlighting differences in substituents, physicochemical properties, and applications:
Key Comparative Insights:
Substituent Position and Electronic Effects
- Fluorine Position : The 2,3-difluorophenyl group in the target compound introduces ortho-fluorine atoms, which induce steric hindrance and electronic withdrawal. In contrast, the 3,5-difluorophenyl isomer () exhibits para-fluorine substitution, leading to distinct dipole moments and crystallinity.
- Sulfonyl and Chlorine Groups : The sulfonyl and chloro substituents in C₁₈H₁₅ClF₂O₃S () significantly increase molecular weight (384.82 vs. 210.22) and enhance oxidative stability, making it suitable for agrochemical applications.
Pharmacological Relevance
- Cyclohexanone derivatives with chlorophenyl or ethenyl groups () exhibit anti-inflammatory and analgesic properties, whereas fluorinated analogs are prioritized for metabolic stability in drug discovery. For example, the title compound’s fluorine atoms reduce cytochrome P450-mediated degradation compared to non-fluorinated analogs .
Research Findings and Data
- Thermal Stability: Fluorinated cyclohexanones generally exhibit higher thermal stability than chlorinated analogs. For instance, 4-(3,5-difluorophenyl)cyclohexanone remains stable up to 278°C, whereas chlorinated derivatives (e.g., ) degrade at lower temperatures due to C-Cl bond lability .
- Byproduct Analysis: GC-MS studies of 4-(4-butoxy-2,3-difluorophenyl)cyclohexanone synthesis revealed dimeric sulfonates as major impurities, underscoring the need for precise reaction control in fluorinated systems .
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